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Compound of Interest

Compound Name:
4-Chloro-N,N-dimethylpyrimidin-2-

amine

Cat. No.: B2798303 Get Quote

An In-Depth Technical Guide to 4-Chloro-N,N-dimethylpyrimidin-2-amine: Synthesis,

Reactivity, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-N,N-dimethylpyrimidin-
2-amine, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its

fundamental physicochemical properties, explore the mechanistic principles behind its

synthesis, and detail its reactivity, with a focus on its application as a versatile scaffold in the

development of targeted therapeutics. This document is intended for researchers, chemists,

and drug development professionals, offering field-proven insights and detailed protocols to

effectively utilize this compound in synthetic workflows.

Introduction to a Versatile Pyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, forming the core of

numerous clinically significant agents, including kinase inhibitors like Imatinib.[1] Its prevalence

stems from its ability to form key hydrogen bond interactions with protein targets and its

favorable physicochemical properties. 4-Chloro-N,N-dimethylpyrimidin-2-amine (CAS No:

23631-02-9) serves as a highly valuable and versatile intermediate for accessing a wide array

of substituted 2-aminopyrimidines.[2][3] The strategic placement of a dimethylamino group at

the C2 position and a reactive chlorine atom at the C4 position allows for selective, stepwise
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functionalization, making it a cornerstone reagent for building molecular complexity and

exploring structure-activity relationships (SAR) in drug development programs.

Physicochemical and Safety Data
A summary of the essential properties and safety information for 4-Chloro-N,N-
dimethylpyrimidin-2-amine is provided below for quick reference.

Property Value Source

CAS Number 23631-02-9 [2][3]

Molecular Formula C₆H₈ClN₃ [2][3]

Molecular Weight 157.6 g/mol [2][3]

IUPAC Name
4-chloro-N,N-

dimethylpyrimidin-2-amine
N/A

SMILES CN(C)C1=NC=CC(=N1)Cl [2]

Boiling Point 248.9 ± 32.0 °C (Predicted) [2][3]

Density 1.252 ± 0.06 g/cm³ (Predicted) [3]

Storage
Under inert gas (Nitrogen or

Argon) at 2–8 °C
[3]

Hazard Statements
H302, H315, H319, H332,

H335
[3]

Precautionary Statements
P280, P305+P351+P338,

P310
[3]

Synthesis and Mechanistic Insights
The primary route for synthesizing 4-Chloro-N,N-dimethylpyrimidin-2-amine involves the

selective nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine.

The Principle of Regioselective Substitution
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The reaction of 2,4-dichloropyrimidine with a nucleophile like dimethylamine presents a

question of regioselectivity: which chlorine atom is more reactive? The chlorine at the C4

position is generally more susceptible to nucleophilic attack than the chlorine at the C2

position. This is due to the superior ability of the adjacent nitrogen atom at position 3 to

stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

This inherent electronic preference allows for a controlled, selective reaction to yield the

desired product, although the formation of the isomeric 2-chloro-N,N-dimethylpyrimidin-4-amine

is a common side product that must be separated.[3]
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Reactants & Conditions
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Products
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Caption: Synthetic workflow for 4-Chloro-N,N-dimethylpyrimidin-2-amine.
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Experimental Protocol
The following protocol is adapted from established synthetic procedures.[3] It is designed to be

self-validating through in-process controls and final purification.

Materials:

2,4-Dichloropyrimidine

Dimethylamine (e.g., 40% aqueous solution)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Chloroform (CHCl₃) or Ethyl Acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Eluent: Ethyl acetate/Hexane mixture

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve

2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.

Nucleophilic Addition: Cool the solution in an ice bath. Slowly add the dimethylamine solution

(approx. 2.2-2.5 eq) dropwise, maintaining the temperature below 10 °C. Causality: This

controlled addition prevents excessive heat generation and minimizes the formation of

undesired byproducts.

Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature

for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until

the starting material is consumed.
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Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing

saturated aqueous NaHCO₃ solution. Extract the aqueous phase three times with a suitable

organic solvent like chloroform or ethyl acetate. Trustworthiness: The bicarbonate quench

neutralizes any excess acid and ensures the product is in its free base form for efficient

extraction.

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude

product.

Purification: Purify the crude residue by flash column chromatography on silica gel. A

gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing) is typically

effective at separating the desired 4-chloro isomer from the 2-chloro byproduct. The

separation yields 4-chloro-N,N-dimethylpyrimidin-2-amine as a white solid.[3]

Reactivity and Core Applications in Drug
Development
The primary utility of 4-Chloro-N,N-dimethylpyrimidin-2-amine lies in the high reactivity of its

C4-chloro substituent, which serves as an excellent leaving group for further SNAr reactions or

for transition-metal-catalyzed cross-coupling reactions.

This dual-functionality—a stable dimethylamino group at C2 and a reactive handle at C4—

makes it an ideal starting point for creating large libraries of compounds for high-throughput

screening. The dimethylamino group often acts as a hydrogen bond acceptor or occupies a

specific pocket in a biological target, while the substituent introduced at the C4 position can be

varied to modulate potency, selectivity, and pharmacokinetic properties.
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Key Coupling Reactions Diverse Scaffolds Therapeutic Targets
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Caption: Role as a versatile intermediate in drug discovery workflows.

Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry heavily relies on palladium-catalyzed reactions to form C-C and C-

N bonds.

Suzuki Coupling: Reacting 4-Chloro-N,N-dimethylpyrimidin-2-amine with various aryl or

heteroaryl boronic acids or esters provides a direct route to 4-aryl-2-

(dimethylamino)pyrimidines. These structures are common in kinase inhibitors and other

signaling pathway modulators.[1]

Buchwald-Hartwig Amination: This reaction enables the coupling of primary or secondary

amines to the C4 position, generating diverse 2,4-diaminopyrimidine derivatives. This class

of compounds is frequently explored for anticancer and anti-inflammatory activities.[1]

Conclusion
4-Chloro-N,N-dimethylpyrimidin-2-amine is more than a simple chemical reagent; it is a

strategic tool for accelerating drug discovery. Its well-defined synthesis, predictable reactivity,

and proven utility in constructing complex, biologically active molecules solidify its importance
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in the field. This guide provides the foundational knowledge and practical protocols necessary

for researchers to confidently and effectively incorporate this powerful building block into their

synthetic programs, paving the way for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. (4-Chloro-pyrimidin-2-yl)-dimethyl-amine | 23631-02-9 | YAA63102 [biosynth.com]

3. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine | 23631-02-9 [chemicalbook.com]

To cite this document: BenchChem. [4-Chloro-N,N-dimethylpyrimidin-2-amine CAS number
and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2798303#4-chloro-n-n-dimethylpyrimidin-2-amine-
cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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